6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide

Cholinesterase inhibition Alzheimer's disease Coumarin SAR

6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide (CAS 81309-18-4) is a synthetic brominated coumarin-3-carboxamide derivative featuring a 6-bromo substituent on the chromene nucleus and an N-(2-piperidinoethyl) side chain. With a molecular formula of C17H19BrN2O3 and a molecular weight of 379.25 g/mol, it is supplied as a research-grade chemical at ≥98% purity (HPLC).

Molecular Formula C17H19BrN2O3
Molecular Weight 379.254
CAS No. 81309-18-4
Cat. No. B2628561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide
CAS81309-18-4
Molecular FormulaC17H19BrN2O3
Molecular Weight379.254
Structural Identifiers
SMILESC1CCN(CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C17H19BrN2O3/c18-13-4-5-15-12(10-13)11-14(17(22)23-15)16(21)19-6-9-20-7-2-1-3-8-20/h4-5,10-11H,1-3,6-9H2,(H,19,21)
InChIKeyVKXQLBXMGCGRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide (81309-18-4): Core Identity and Procurement Baseline


6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide (CAS 81309-18-4) is a synthetic brominated coumarin-3-carboxamide derivative featuring a 6-bromo substituent on the chromene nucleus and an N-(2-piperidinoethyl) side chain . With a molecular formula of C17H19BrN2O3 and a molecular weight of 379.25 g/mol, it is supplied as a research-grade chemical at ≥98% purity (HPLC) . The compound belongs to the broader 2-oxo-2H-chromene-3-carboxamide class, which has been extensively investigated for cholinesterase inhibition, anticancer activity, and receptor modulation [1].

Why Generic Substitution Fails: Structural Nuances of 81309-18-4 That Preclude Simple Analog Interchange


Within the coumarin-3-carboxamide scaffold, both the halogen substitution pattern and the nature of the tertiary amine-terminated side chain critically govern biological target engagement. Published structure-activity relationship (SAR) data demonstrate that a 6-bromo substituent is essential for potent butyrylcholinesterase (BuChE) inhibition, while the amine moiety dictates selectivity between acetylcholinesterase (AChE) and BuChE [1]. Replacement of the piperidinoethyl group with a morpholinoethyl group yields compound 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide), which exhibits a distinct pharmacological profile [1]. Similarly, the unsubstituted coumarin analog (compound 5g) preferentially inhibits AChE rather than BuChE [1]. These findings confirm that 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide cannot be interchanged with close analogs without altering target engagement and experimental outcomes. Procurement decisions must therefore be guided by the specific structural features enumerated in Section 3.

Quantitative Differentiation Evidence: 6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide vs. Key Comparators


Cholinesterase Inhibition Profile: Class-Level Inference from the Morpholinoethyl Analog

Although direct IC50 data for 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide are not publicly available, the closest published analog—6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (compound 5d)—was identified as the most potent BuChE inhibitor in a series of 12 coumarin-3-carboxamide-N-morpholine hybrids [1]. Compound 5d exhibited BuChE inhibitory activity approximately equal to that of the reference drug rivastigmine, while the unsubstituted coumarin analog 5g preferentially inhibited AChE (1.78-fold more potent than rivastigmine) [1]. The 6-bromo substituent is essential for BuChE activity; its removal shifts selectivity toward AChE [1]. The piperidinoethyl group in the target compound is structurally analogous to the morpholinoethyl group in 5d, and class-level SAR suggests that this tertiary amine side chain contributes to cholinesterase binding affinity [1].

Cholinesterase inhibition Alzheimer's disease Coumarin SAR

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area vs. Morpholinoethyl Analog

The replacement of the morpholine oxygen with a methylene group in the piperidine ring alters the compound's physicochemical profile. Computed logP (cLogP) for 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide is 3.38 [1], compared to a cLogP of approximately 2.2–2.5 for the morpholinoethyl analog 5d (estimated from ChemDraw). The increased lipophilicity of the piperidinoethyl derivative may enhance membrane permeability but could also reduce aqueous solubility. Topological polar surface area (tPSA) for the target compound is 58.6 Ų [2], which falls within the acceptable range for CNS drug-likeness (<90 Ų). The morpholinoethyl analog has a higher tPSA (approximately 68 Ų) due to the additional oxygen atom, which may reduce CNS penetration. These differences in cLogP and tPSA provide a rational basis for selecting the piperidinoethyl analog when enhanced membrane permeability or reduced efflux transporter recognition is desired.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Piperidine-Iodine Catalyzed One-Pot Protocol Compatibility

The coumarin-3-carboxamide scaffold, including 6-bromo-N-(2-piperidinoethyl) derivatives, is accessible via a piperidine-iodine dual-catalyst, one-pot, three-component reaction using salicylaldehyde derivatives, diethylmalonate, and primary/secondary amines in ethanol [1]. This metal-free protocol enables rapid derivatization and library synthesis. The piperidinoethyl side chain can be introduced directly during the multicomponent reaction using 2-(piperidin-1-yl)ethan-1-amine, whereas the morpholinoethyl analog requires 2-morpholinoethylamine [1]. Although yields for the specific target compound have not been published, analogous N-alkyl coumarin-3-carboxamides are obtained in 43–92% yield under these conditions [1]. The availability of a robust, scalable synthetic route enhances procurement confidence and reduces lead time for custom synthesis compared to analogs requiring multi-step, lower-yielding procedures.

Synthetic methodology Green chemistry Coumarin-3-carboxamide synthesis

Documented Purity Specifications: Vendor-Supplied Analytical Data

Commercially available 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide is supplied at a documented purity of 98% (HPLC) . This purity level meets the ≥95% standard typically required for biochemical and cellular assays and exceeds the 90% purity specification reported for the morpholinoethyl analog 5d from certain suppliers . Higher initial purity reduces the need for in-house repurification, saving time and resources. The compound is available in quantities ranging from 1 mg to 10 mg from Leyan (Product No. 1625615), with additional supply options from Parchem under the synonym CAS 874593-98-3 . No certificate of analysis (CoA) is publicly available, but the vendor-stated purity provides a baseline for procurement decisions.

Quality control HPLC purity Procurement specifications

Evidence-Backed Application Scenarios for 6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide (81309-18-4)


CNS-Penetrant Cholinesterase Probe Development

The combination of moderate lipophilicity (cLogP 3.38) and a topological polar surface area (tPSA) of 58.6 Ų places 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide within favorable CNS drug-like property space [1]. The 6-bromo motif is essential for BuChE inhibitory activity in this chemotype, as demonstrated by the morpholinoethyl analog 5d . Researchers investigating butyrylcholinesterase as a target in Alzheimer's disease can use this compound as a starting scaffold for developing brain-penetrant BuChE inhibitors, where the piperidinoethyl group may offer pharmacokinetic advantages over the more polar morpholinoethyl side chain.

Medicinal Chemistry SAR Expansion Around the Piperidine Moiety

The piperidine ring in the target compound provides a versatile handle for further derivatization, including N-alkylation, N-acylation, and quaternization, enabling systematic SAR studies [1]. Unlike the morpholinoethyl analog, the piperidine nitrogen is more nucleophilic (pKa ~10 vs. ~7 for morpholine), facilitating selective functionalization under mild conditions. The one-pot synthetic protocol employed for this scaffold (piperidine-iodine catalyzed) also supports rapid analog generation, making this compound a strategic intermediate for library synthesis aimed at optimizing potency, selectivity, and drug-like properties [1].

Reference Standard for 6-Bromo-Coumarin-3-Carboxamide Analytical Method Development

With a documented purity of 98% (HPLC) , 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide serves as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods specific to brominated coumarin-3-carboxamides. The distinct UV absorption profile of the 6-bromo-chromene core provides a strong chromophore for detection, while the piperidinoethyl side chain generates characteristic mass spectrometric fragmentation patterns that can be used to identify related impurities or metabolites in pharmacokinetic studies.

Mechanistic Probe for Halogen Bonding and Intermolecular Interaction Studies

The 6-bromo substituent on the chromene ring can participate in halogen bonding interactions with protein backbone carbonyls or π-systems, as observed in crystallographic studies of related brominated coumarin derivatives [1]. The piperidinoethyl side chain introduces an additional hydrogen bond acceptor (tertiary amine) that may engage in charge-assisted interactions with acidic residues in enzyme active sites. This dual interaction capability makes the compound a useful tool for studying halogen bonding contributions to ligand-protein binding thermodynamics in cholinesterase or other target systems.

Quote Request

Request a Quote for 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.